4-Bocamino-2-benzyl-butyric acid 4-Bocamino-2-benzyl-butyric acid
Brand Name: Vulcanchem
CAS No.: 1015070-59-3
VCID: VC2562969
InChI: InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-10-9-13(14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
SMILES: CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

4-Bocamino-2-benzyl-butyric acid

CAS No.: 1015070-59-3

Cat. No.: VC2562969

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

4-Bocamino-2-benzyl-butyric acid - 1015070-59-3

Specification

CAS No. 1015070-59-3
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name 2-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-10-9-13(14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
Standard InChI Key IMDXFJMGLVQGJL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

4-Bocamino-2-benzyl-butyric acid possesses a complex structure that combines several functional groups. The molecule contains a benzyl group attached to the alpha carbon of a butyric acid backbone, with a Boc-protected amino group at the gamma position. This arrangement creates a molecule with multiple reactive sites and stereochemical considerations that are important for its applications .

The structural components include:

  • A carboxylic acid group (-COOH)

  • A benzyl substituent (phenylmethyl group)

  • A tert-butoxycarbonyl (Boc) protected amino group

  • A flexible carbon chain connecting these functional groups

The presence of the benzyl group introduces aromatic character to the molecule, while the Boc group provides protection for the amino functionality, preventing undesired reactions during synthetic procedures.

PropertyValueSource
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Physical StateSolid (at standard conditions)Inferred from structure
SolubilityLimited water solubility, soluble in organic solventsInferred from structure
Melting PointNot specified in literature-
Boiling PointNot specified in literature-

The compound's solubility characteristics are influenced by its amphiphilic nature, with the carboxylic acid group providing some polar character and the benzyl and Boc groups contributing hydrophobic properties.

Chemical Properties

The chemical behavior of 4-Bocamino-2-benzyl-butyric acid is largely determined by its functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amide formation. The Boc-protected amino group remains largely unreactive under neutral and basic conditions but can be deprotected under acidic conditions to reveal a reactive primary amine .

Key chemical properties include:

  • Acidity of the carboxylic acid group

  • Stability of the Boc protecting group in neutral and basic conditions

  • Selective deprotection of the Boc group under acidic conditions

  • Potential for stereochemical considerations at the alpha carbon

These properties make 4-Bocamino-2-benzyl-butyric acid a versatile building block in organic synthesis, particularly in the preparation of more complex structures requiring controlled reactivity of amino and carboxylic acid functionalities.

Nomenclature and Identification

Naming Conventions

The compound has several names reflecting different naming conventions in organic chemistry. According to the search results, the most common names include:

  • 4-Bocamino-2-benzyl-butyric acid (common name)

  • 2-Benzyl-4-((tert-butoxycarbonyl)amino)butanoic acid (semi-systematic name)

  • 2-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid (IUPAC name)

The IUPAC name provides the most systematic description of the molecular structure, identifying the butanoic acid backbone with benzyl and protected amino substituents at specific positions.

Identifiers and Registry Numbers

Various identification systems are used in chemistry to uniquely identify compounds. For 4-Bocamino-2-benzyl-butyric acid, these identifiers provide essential reference information for research and regulatory purposes .

Table 2: Identifiers for 4-Bocamino-2-benzyl-butyric acid

Identifier TypeValueSource
CAS Registry Number1015070-59-3
PubChem CID56924162
InChIInChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-10-9-13(14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyIMDXFJMGLVQGJL-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O
Internal Catalog NumberMFCD11865176

Applications and Research Significance

Pharmaceutical Applications

4-Bocamino-2-benzyl-butyric acid has potential applications in pharmaceutical research and development. Compounds with similar structural features have been utilized as building blocks in the synthesis of biologically active molecules, particularly those targeting neurological conditions and enzyme inhibition .

The presence of both the benzyl group and the protected amino functionality makes this compound particularly valuable in medicinal chemistry, where these structural elements often contribute to specific binding interactions with biological targets. The benzyl group may provide hydrophobic interactions with protein binding pockets, while the amino group (once deprotected) can participate in hydrogen bonding and ionic interactions.

As a Chemical Intermediate

Beyond its direct applications, 4-Bocamino-2-benzyl-butyric acid likely serves as an intermediate in the synthesis of more complex molecules. The combination of protected amino functionality and carboxylic acid group provides a platform for diverse chemical transformations, allowing this compound to serve as a precursor to various target molecules in organic synthesis.

Comparison with Similar Compounds

To better understand the significance and properties of 4-Bocamino-2-benzyl-butyric acid, it is valuable to compare it with structurally related compounds. Several similar compounds appear in the chemical literature, each with distinctive features that influence their properties and applications.

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
4-Bocamino-2-benzyl-butyric acidC16H23NO4Reference compoundProtected amino acid with benzyl group
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acidC15H21NO5Contains hydroxyl group at position 2, different stereochemistryChiral compound with additional hydroxyl functionality
(R)-2-(BOC-AMINO)-4-(4-METHYL-BENZYLSULFANYL)BUTYRIC ACIDC17H25NO4SContains sulfur atom, methyl group on benzyl ringSulfur-containing analog with different electronic properties
(R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acidDifferent protecting groupsContains both Boc and Z protecting groupsDual-protected amino acid with different reactivity profile

These structural differences result in distinct chemical behaviors and applications, with each compound offering specific advantages for particular synthetic targets or biological activities. The presence of additional functional groups or different stereochemistry can significantly influence solubility, reactivity, and biological activity.

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